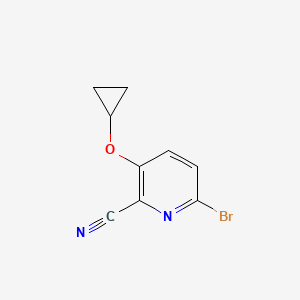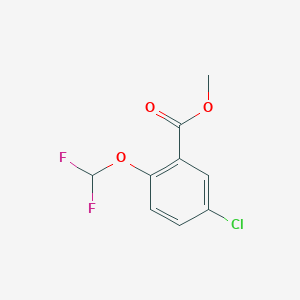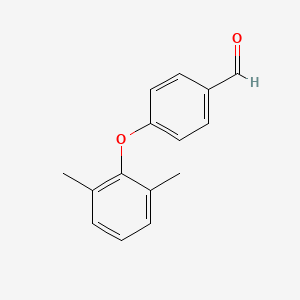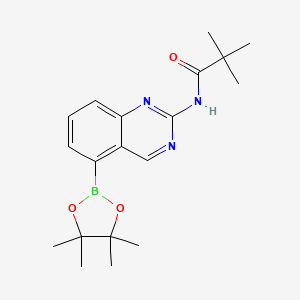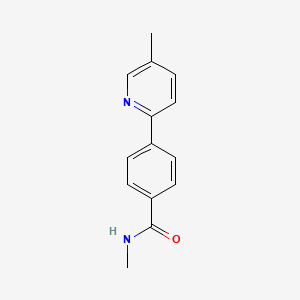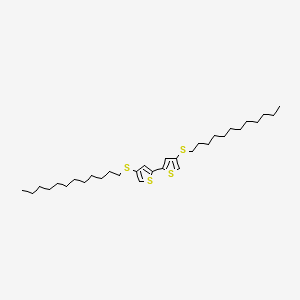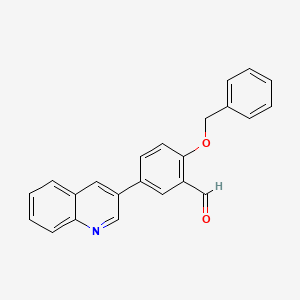
2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a benzyloxy group and a quinolinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable benzaldehyde derivative under basic conditions.
Introduction of the Quinolinyl Group: This step involves the formation of a quinoline derivative, which can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.
Coupling Reaction: The final step involves coupling the benzyloxy benzaldehyde with the quinoline derivative under appropriate conditions, often using a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to enhance efficiency and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(Benzyloxy)-5-(3-quinolinyl)benzoic acid.
Reduction: Formation of 2-(Benzyloxy)-5-(3-quinolinyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or binding to receptors involved in disease pathways. For example, it may inhibit kinases or proteases, leading to the disruption of cellular signaling pathways.
Materials Science: In electronic applications, the compound’s mechanism involves the transfer of electrons or holes, contributing to the conductivity and luminescence properties of the material.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)-N’-((2-chloro-3-quinolinyl)methylene)benzohydrazide: This compound features a similar benzyloxy and quinolinyl structure but with a hydrazide linkage.
2-(3-Quinolinyl)benzaldehyde: This compound lacks the benzyloxy group but retains the quinolinyl and benzaldehyde moieties.
Uniqueness
2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde is unique due to the presence of both the benzyloxy and quinolinyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H17NO2 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
2-phenylmethoxy-5-quinolin-3-ylbenzaldehyde |
InChI |
InChI=1S/C23H17NO2/c25-15-21-12-18(20-13-19-8-4-5-9-22(19)24-14-20)10-11-23(21)26-16-17-6-2-1-3-7-17/h1-15H,16H2 |
Clé InChI |
KEIGPUPYHRBCJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC4=CC=CC=C4N=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B13921443.png)
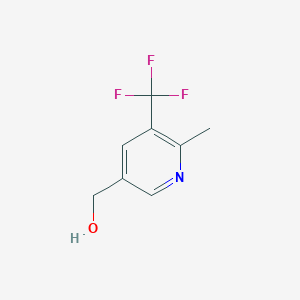
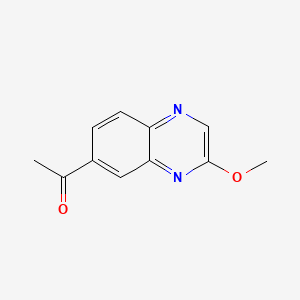

![(1R,2S,5S,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B13921451.png)
